Cas no 1805106-31-3 (1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene)

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene is a halogenated aromatic compound featuring bromo, fluoro, and nitro functional groups, along with an ethyl substituent. Its structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of multiple reactive sites allows for selective functionalization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound’s stability under standard conditions ensures reliable handling and storage. Its well-defined reactivity profile makes it valuable for researchers and industrial chemists seeking precise modifications in complex molecular frameworks. Purity and consistent performance are key attributes for its use in high-value synthetic pathways.
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene structure
1805106-31-3 structure
Product name:1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
CAS No:1805106-31-3
MF:C8H7BrFNO2
Molecular Weight:248.04908490181
CID:5009426

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
    • インチ: 1S/C8H7BrFNO2/c1-2-5-6(9)3-4-7(10)8(5)11(12)13/h3-4H,2H2,1H3
    • InChIKey: IFWYZENCVUUYBV-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(=C1CC)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 45.8

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010003256-500mg
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
1805106-31-3 97%
500mg
863.90 USD 2021-07-06
Alichem
A010003256-1g
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
1805106-31-3 97%
1g
1,445.30 USD 2021-07-06
Alichem
A010003256-250mg
1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene
1805106-31-3 97%
250mg
475.20 USD 2021-07-06

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzene 関連文献

1-Bromo-2-ethyl-4-fluoro-3-nitrobenzeneに関する追加情報

1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene: A Comprehensive Overview

1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene, also known by its CAS number 1805106-31-3, is a highly specialized aromatic compound with significant applications in the field of organic chemistry and materials science. This compound is characterized by its unique substitution pattern, featuring bromine, ethyl, fluoro, and nitro groups attached to a benzene ring. The presence of these substituents imparts distinct chemical properties, making it a valuable compound in various research and industrial contexts.

The molecular formula of 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene is C9H9BrFNO2, with a molecular weight of approximately 267.0 g/mol. Its structure is notable for the strategic placement of substituents, which influence its reactivity and stability. The bromine atom at position 1, the ethyl group at position 2, the fluoro group at position 4, and the nitro group at position 3 create a complex interplay of electronic effects that are crucial for its chemical behavior.

Recent studies have highlighted the importance of 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene in the synthesis of advanced materials and pharmaceutical intermediates. For instance, researchers have utilized this compound as a key precursor in the development of novel aromatic polymers with enhanced thermal stability and mechanical properties. Additionally, its role in drug discovery has been underscored by its ability to serve as a building block for bioactive compounds targeting specific cellular pathways.

The synthesis of 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene typically involves multi-step organic reactions, often employing Friedel-Crafts alkylation or substitution techniques to introduce the ethyl and bromine groups onto the benzene ring. The nitration and fluorination steps are carefully controlled to ensure high yields and purity. Recent advancements in catalytic methods have further optimized these processes, reducing production costs and minimizing environmental impact.

In terms of chemical properties, 1-Bromo-2-Ethyl-4-Fluoro-3-Nitrobenzene exhibits moderate solubility in common organic solvents such as dichloromethane and diethyl ether, while being poorly soluble in water. Its melting point is approximately 78°C, and it has a boiling point around 285°C under standard conditions. The compound is stable under normal storage conditions but should be protected from prolonged exposure to light to prevent potential degradation.

The electronic effects introduced by the substituents on the benzene ring significantly influence the reactivity of 1-Bromo-2-Ethyl-4-fluoro-Nitrobenzene. The nitro group acts as a strong electron-withdrawing group, activating certain positions on the ring for electrophilic substitution reactions. Conversely, the ethyl group provides electron-donating effects through its alkyl chain, creating a balance that can be exploited in various synthetic pathways.

In recent years, there has been growing interest in exploring the application of CAS No 1805106-based compounds in advanced materials science. For example, researchers have successfully incorporated this compound into polymeric matrices to enhance their electrical conductivity and thermal stability. Such applications hold promise for use in high-performance electronics and aerospace materials.

The safety profile of 1-Bromo...-Nitrobenzene-

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